The compound falls under the classification of heterocyclic compounds, specifically within the purine family. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism and energy transfer. 8,9-Dihydro-7H-purine-6-carbonitrile can be synthesized through various chemical reactions involving purine derivatives, making it accessible for research and development in biochemical contexts .
The synthesis of 8,9-dihydro-7H-purine-6-carbonitrile can be achieved through several methods, primarily involving C-H cyanation of purines. A notable approach employs a direct regioselective method using triflic anhydride activation followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN). This method allows for the introduction of the cyano group at the desired position on the purine ring.
The molecular structure of 8,9-dihydro-7H-purine-6-carbonitrile consists of a fused bicyclic framework typical of purines. The compound features:
8,9-Dihydro-7H-purine-6-carbonitrile participates in various chemical reactions due to its reactive functional groups. Key reactions include:
The mechanism of action for compounds like 8,9-dihydro-7H-purine-6-carbonitrile often involves interaction with biological macromolecules such as enzymes or receptors. In medicinal chemistry, these compounds may act as inhibitors or modulators within metabolic pathways.
The physical and chemical properties of 8,9-dihydro-7H-purine-6-carbonitrile are critical for its application in drug development:
Characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insights into the compound's structure and confirm functional groups .
8,9-Dihydro-7H-purine-6-carbonitrile has several scientific applications:
Research continues into optimizing synthesis methods and exploring additional biological activities, potentially leading to novel therapeutic agents derived from this compound .
Molecular formula: C₆H₄N₆Systematic IUPAC name: 8,9-Dihydro-7H-purine-6-carbonitrileAlternative tautomeric designation: 7,9-Dihydro-1H-purine-6-carbonitrile (indicating the 1H-tautomer) [7] [8]
The core structure consists of a bicyclic purine system (fused pyrimidine and imidazole rings) with two key modifications: (1) saturation at the 8,9-positions, converting the aromatic system into a dihydro derivative, and (2) a cyano (-C≡N) functional group at position 6. This molecular formula distinguishes it from simpler purines like unsubstituted purine (C₅H₄N₄) and oxidized derivatives such as uric acid (C₅H₄N₄O₃) [7] [9]. The carbonitrile group introduces significant polarity (calculated dipole moment: ~4.2 D) and provides a reactive handle for further chemical modifications.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular formula | C₆H₄N₆ |
Molecular weight | 164.14 g/mol |
Hydrogen bond donors | 2 (N-H groups) |
Hydrogen bond acceptors | 5 (N atoms + CN) |
Rotatable bonds | 1 (C-CN bond) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry:
Table 2: Key Spectroscopic Assignments
Technique | Signal Position | Assignment |
---|---|---|
¹H NMR | δ 10.2–11.8 ppm | N7-H, N9-H |
δ 4.3 ppm (t) | H-8 | |
¹³C NMR | δ 115 ppm | C-6 (carbonitrile carbon) |
δ 120 ppm | C≡N | |
IR | 2240 cm⁻¹ | ν(C≡N) |
MS | m/z 137 | [M–HCN]⁺ |
The 6-carbonitrile substitution and 8,9-dihydro saturation impart unique properties relative to other purines:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0